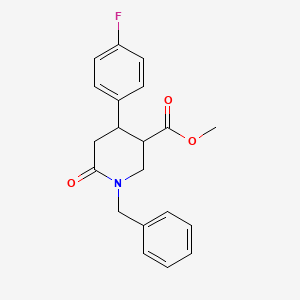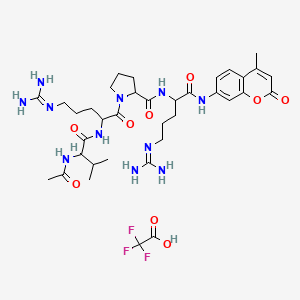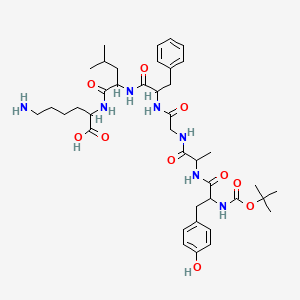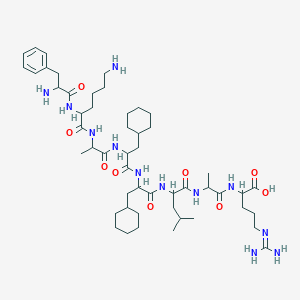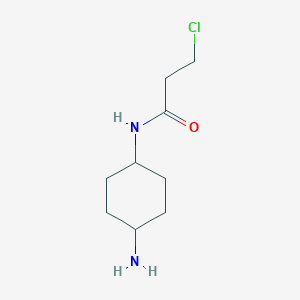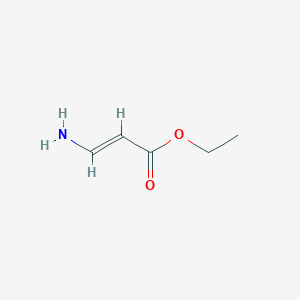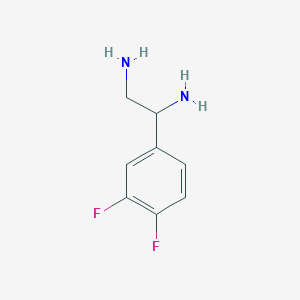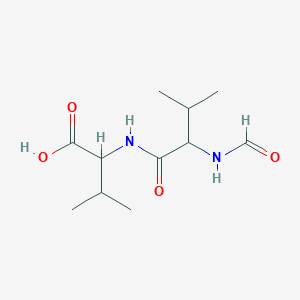
5-Methoxy-2-(2-morpholinoethoxy)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methoxy-2-(2-morpholin-4-ylethoxy)benzaldehyde is an organic compound with the molecular formula C13H17NO4 It is a benzaldehyde derivative characterized by the presence of a methoxy group at the 5-position and a morpholin-4-ylethoxy group at the 2-position of the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-2-(2-morpholin-4-ylethoxy)benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-methoxybenzaldehyde and 2-(2-chloroethoxy)morpholine.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction.
Product Isolation: After the reaction is complete, the product is isolated by standard workup procedures, including extraction, washing, and purification by column chromatography.
Industrial Production Methods
While specific industrial production methods for 5-methoxy-2-(2-morpholin-4-ylethoxy)benzaldehyde are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective starting materials, and employing efficient purification techniques to ensure product purity.
Análisis De Reacciones Químicas
Types of Reactions
5-methoxy-2-(2-morpholin-4-ylethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and morpholin-4-ylethoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 5-methoxy-2-(2-morpholin-4-ylethoxy)benzoic acid.
Reduction: 5-methoxy-2-(2-morpholin-4-ylethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-methoxy-2-(2-morpholin-4-ylethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions.
Industry: Used in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5-methoxy-2-(2-morpholin-4-ylethoxy)benzaldehyde depends on its specific application. In biochemical studies, it may interact with enzymes or receptors through its aldehyde group, forming covalent bonds with nucleophilic residues. The methoxy and morpholin-4-ylethoxy groups can influence the compound’s binding affinity and specificity by providing additional points of interaction.
Comparación Con Compuestos Similares
Similar Compounds
3-Methoxy-4-(2-morpholin-4-ylethoxy)benzaldehyde: Similar structure but with different substitution pattern on the benzene ring.
2-(2-Morpholin-4-yl-ethoxy)benzaldehyde: Lacks the methoxy group at the 5-position.
4-Methoxy-3-(2-morpholin-4-ylethoxy)benzaldehyde: Different substitution pattern on the benzene ring.
Uniqueness
5-methoxy-2-(2-morpholin-4-ylethoxy)benzaldehyde is unique due to the specific positioning of the methoxy and morpholin-4-ylethoxy groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C14H19NO4 |
|---|---|
Peso molecular |
265.30 g/mol |
Nombre IUPAC |
5-methoxy-2-(2-morpholin-4-ylethoxy)benzaldehyde |
InChI |
InChI=1S/C14H19NO4/c1-17-13-2-3-14(12(10-13)11-16)19-9-6-15-4-7-18-8-5-15/h2-3,10-11H,4-9H2,1H3 |
Clave InChI |
SGLZCBTXKZGXDI-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)OCCN2CCOCC2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




